molecular formula C18H19NO4 B12449966 Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate CAS No. 5838-38-0

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

Cat. No.: B12449966
CAS No.: 5838-38-0
M. Wt: 313.3 g/mol
InChI Key: NZUGIUHWJXZUQE-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.356 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester linked to a dimethylphenoxyacetyl group through an amide bond. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate
  • Methyl 2-[[2-(4-methylphenoxy)acetyl]amino]benzoate
  • Methyl 2-[[2-(2-methylphenoxy)acetyl]amino]benzoate

Uniqueness

Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate is unique due to its specific substitution pattern on the phenoxy and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

5838-38-0

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-12-7-8-16(9-13(12)2)23-11-17(20)19-15-6-4-5-14(10-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

NZUGIUHWJXZUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C

Origin of Product

United States

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